4-Bromo-1,1,2-trifluoro-1-butene 4-Bromo-1,1,2-trifluoro-1-butene 4-Bromo-1,1,2-trifluoro-1-butene is a fluorinated building block. It reacts with potassium hydroxide in the presence of tetrabutylammonium bromide (a phase transfer catalyst) to afford 1,1,2-trifluoro-1,3-butadiene.

Brand Name: Vulcanchem
CAS No.: 10493-44-4
VCID: VC21209545
InChI: InChI=1S/C4H4BrF3/c5-2-1-3(6)4(7)8/h1-2H2
SMILES: C(CBr)C(=C(F)F)F
Molecular Formula: C4H4BrF3
Molecular Weight: 188.97 g/mol

4-Bromo-1,1,2-trifluoro-1-butene

CAS No.: 10493-44-4

Cat. No.: VC21209545

Molecular Formula: C4H4BrF3

Molecular Weight: 188.97 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-1,1,2-trifluoro-1-butene - 10493-44-4

Specification

CAS No. 10493-44-4
Molecular Formula C4H4BrF3
Molecular Weight 188.97 g/mol
IUPAC Name 4-bromo-1,1,2-trifluorobut-1-ene
Standard InChI InChI=1S/C4H4BrF3/c5-2-1-3(6)4(7)8/h1-2H2
Standard InChI Key GQCQMFYIFUDARF-UHFFFAOYSA-N
SMILES C(CBr)C(=C(F)F)F
Canonical SMILES C(CBr)C(=C(F)F)F

Introduction

Chemical Identity and Structure

Basic Information

4-Bromo-1,1,2-trifluoro-1-butene is an organofluorine compound containing both fluorine and bromine atoms. It features a carbon-carbon double bond with trifluoro substitution and a bromine atom at the terminal carbon position.

The compound has several synonyms including 1-Butene, 4-bromo-1,1,2-trifluoro-; 4-Bromo-1,1,2-trifluorobut-1-ene; and 1,1,2-Trifluoro-4-bromo-1-butene . It is identified by CAS Registry Number 10493-44-4 and EINECS number 234-019-2 .

Structural Characteristics

The molecular formula is C4H4BrF3 with a molecular weight of 188.97 g/mol . The structure features a butene backbone with three fluorine atoms at positions 1 and 2, and a bromine atom at position 4.

The structural representation can be expressed in different notations:

  • SMILES notation: C(/F)(\F)=C(/F)\CCBr

  • InChI: InChI=1S/C4H4BrF3/c5-2-1-3(6)4(7)8/h1-2H2

  • InChIKey: GQCQMFYIFUDARF-UHFFFAOYSA-N

Physical and Chemical Properties

Physical Properties

4-Bromo-1,1,2-trifluoro-1-butene exists as a clear colorless to brown-yellow liquid at room temperature . Below is a table summarizing its key physical properties:

PropertyValueReference
Physical stateClear colorless to brown-yellow liquid
Boiling point95-98°C
Density1.639 g/mL at 25°C
Refractive index1.4020
Flash point17°C (62-63°F)
Water solubilityNot miscible or difficult to mix
OdorRecognizable

Chemical Reactivity

The compound demonstrates characteristic reactivity associated with both alkene functionality and halogen substituents. A key reaction is its dehydrohalogenation with potassium hydroxide to form 1,1,2-trifluoro-1,3-butadiene . This reaction proceeds efficiently in the presence of phase-transfer catalysts like tetrabutylammonium bromide, demonstrating the compound's utility as a synthetic intermediate .

Synthesis Methods

Laboratory Preparation

The synthesis of 4-Bromo-1,1,2-trifluoro-1-butene can be achieved through various methods, with the most notable being the zinc-mediated dehalogenation of 1,4-dibromo-2-chloro-1,1,2-trifluorobutane. According to patent CN105753632A, this process offers high yield and purity of the desired product .

Optimized Synthesis Procedure

The Chinese patent CN105753632A describes a detailed method for the preparation of 4-Bromo-1,1,2-trifluoro-1-butene . The procedure involves:

  • Introducing zinc powder (0.15-0.225 mol) and water (1.33 mol) into a three-necked flask with stirring capability

  • Heating the mixture to 50-60°C

  • Dropwise addition of 1,4-dibromo-2-chloro-1,1,2-trifluorobutane (0.15 mol, 99.4% purity) over 60-70 minutes

  • Maintaining reaction temperature between 50-70°C

  • Continuing reaction for 0.5-3 hours

  • Filtering and separation of layers to obtain the crude product

This method reportedly achieves content purity of 96.8-98.9% with yields of 82.7-86.1% . The approach resolves several industrial challenges, including difficult solvent recovery issues and separation problems between the product and reaction mixture, making it environmentally favorable and suitable for industrial scale-up .

Applications and Uses

Synthetic Applications

4-Bromo-1,1,2-trifluoro-1-butene serves multiple purposes in organic chemistry and chemical research:

  • It functions as a key building block in the synthesis of fluorinated organic compounds, which are important in pharmaceutical, agrochemical, and materials science applications .

  • The compound is specifically used in the preparation of 1,1,2-trifluoro-1-butene through reaction with potassium hydroxide in the presence of phase-transfer catalysts .

  • As a fluorinated intermediate, it contributes to the development of compounds with unique physical and chemical properties that conventional hydrocarbon analogues cannot achieve .

Pharmaceutical and Research Applications

In research contexts, it serves as a model compound for studying organofluorine chemistry and as a precursor to more complex fluorinated molecules with potential biological activity .

Hazard TypeClassificationDetails
FlammabilityClass 3Flash point: 17°C (62°F)
Irritant propertiesXiIrritating to eyes, respiratory system, and skin
UN Number1993Flammable liquid, N.O.S.
Packing GroupIIMedium danger
WGK Germany3Severe water hazard
ManufacturerProduct NumberPurityPackage SizePrice (USD)Reference
Sigma-Aldrich44374397%5mL$46.44
Sigma-Aldrich44374397%25mL$314.00
Alfa AesarL1276698%10g$158.65
Alfa AesarL1276698%50g$650.65
TRCB688510Not specified1g$65.00

Analytical Characterization

Spectroscopic Properties

Although comprehensive spectroscopic data is limited in the provided search results, the compound can be characterized using standard analytical techniques:

  • NMR Spectroscopy: The 19F NMR would show characteristic signals for the three fluorine atoms in different chemical environments

  • IR Spectroscopy: Would exhibit characteristic C-F stretching bands (typically 1000-1400 cm-1) and C=C stretching (approximately 1600-1700 cm-1)

  • Mass Spectrometry: Would show molecular ion peaks and fragmentation patterns consistent with the C4H4BrF3 structure, with characteristic isotope patterns for bromine

Identification Parameters

For quality control and identification purposes, several parameters are useful:

  • Refractive index: Reported as 1.4020

  • Boiling point: 95-98°C

  • GC retention time: Can be used for purity assessment, as demonstrated in the synthesis patent where GC analysis confirmed product content of 96.8-98.9%

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